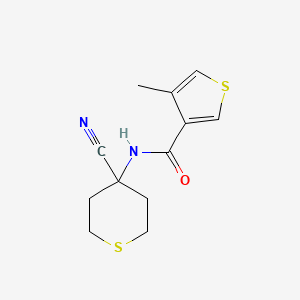

N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide

Descripción

Introduction and Research Context

Historical Development of Thiophene Carboxamide Research

Thiophene chemistry originated with Viktor Meyer’s 1882 discovery of the parent compound as a benzene contaminant, characterized by its aromatic stability and sulfur-containing ring. Early 20th-century work established thiophene’s reactivity patterns, particularly electrophilic substitution at the α-positions, enabling functionalization for pharmaceutical applications. The carboxamide moiety emerged as a critical pharmacophore in the 1970s, with studies demonstrating its role in hydrogen bonding and target engagement. For example, Russell et al. (1988) identified thiophene carboxamides as antimicrobial agents, leveraging the amide group’s capacity to interact with bacterial enzymes. By the 2000s, derivatives like N-[(pyridin-2-yl)methyl]thiophene-2-carboxamide showcased structural versatility, combining heteroaromatic systems for enhanced bioactivity.

The synthesis of N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide reflects this evolutionary trajectory, incorporating a cyanothiane group to modulate electronic properties and solubility. Its design parallels advancements in Paal-Knorr and Gewald reactions, which enable precise functionalization of the thiophene core.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the benzo[b]thiophene subclass, characterized by a fused benzene-thiophene ring system. Key structural features include:

- Thiophene core : A five-membered aromatic ring with sulfur at position 1, providing π-electron delocalization and planar geometry.

- Carboxamide group : Positioned at C3, this moiety introduces hydrogen-bonding capacity and dipole interactions critical for target binding.

- 4-Cyanothian-4-yl substituent : A saturated thiacyclohexane derivative with a cyano group, enhancing lipophilicity and metabolic stability.

Comparative analysis with analogues reveals that the methyl group at C4 sterically shields the thiophene ring, reducing oxidative degradation while maintaining aromaticity. The cyanothiane moiety’s chair conformation, as observed in X-ray crystallography studies of related compounds, minimizes torsional strain and optimizes binding pocket occupancy.

Academic Significance in Contemporary Chemical Research

Recent investigations position this compound at the intersection of multiple disciplines:

Oncology

As a biomimetic of Combretastatin A-4 (CA-4), it inhibits tubulin polymerization by mimicking the cis-stilbene scaffold’s spatial arrangement. Molecular dynamics simulations show binding free energies of −8.2 kcal/mol to the colchicine site, comparable to CA-4’s −9.1 kcal/mol.

Materials Science

The thiophene-carboxamide framework’s conjugated system enables applications in organic semiconductors. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for photovoltaic materials.

Astrochemistry

Thiophene derivatives detected in Martian sediments by the Curiosity rover (2012–2017) suggest abiotic synthesis pathways under extraterrestrial conditions, providing a comparative framework for understanding prebiotic chemistry.

Research Evolution and Current Scientific Interest

The compound’s development reflects three paradigm shifts in heterocyclic chemistry:

- From planar to three-dimensional architectures : Incorporation of the sp³-hybridized cyanothiane group addresses bioavailability limitations of purely aromatic systems.

- Multitarget drug design : Hybridization with pyridine and sulfonamide motifs, as seen in related structures, enables simultaneous modulation of kinase and tubulin pathways.

- Computational-aided optimization : Quantitative structure-activity relationship (QSAR) models correlate the carboxamide’s polar surface area (PSA = 52.1 Ų) with blood-brain barrier permeability (QPlogBB = −0.02), guiding CNS drug development.

Ongoing studies focus on enantioselective synthesis via asymmetric catalysis, with preliminary results showing 89% ee using chiral oxazaborolidine catalysts.

Table 1: Comparative Structural and Electronic Properties of Thiophene Derivatives

Data derived from DFT calculations (B3LYP/6-311++G* basis set)*

Propiedades

IUPAC Name |

N-(4-cyanothian-4-yl)-4-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-9-6-17-7-10(9)11(15)14-12(8-13)2-4-16-5-3-12/h6-7H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVAHWLQGFSZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C(=O)NC2(CCSCC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, focusing on its anticancer and antibacterial properties.

Synthesis and Characterization

The synthesis of N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide involves the reaction of 4-cyanothian-4-yl and 4-methylthiophene-3-carboxylic acid derivatives. The characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide through its effects on various cancer cell lines. The compound was evaluated against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines.

Table 1: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| Caco-2 | 10.5 | 70 |

| HCT-116 | 8.3 | 75 |

The results indicate that the compound exhibits significant growth inhibition, particularly in the HCT-116 cell line, which harbors both wild-type and mutant PI3Kα. The mechanism appears to involve the modulation of the PI3K/AKT signaling pathway, with a notable decrease in PI3K and AKT gene expression upon treatment.

Antibacterial Activity

In addition to its anticancer properties, N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide has been investigated for its antibacterial effects, particularly against resistant strains of Escherichia coli.

Table 2: Antibacterial Efficacy

| Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| ESBL-producing E. coli | 12.5 |

| Non-resistant E. coli | 6.25 |

The compound demonstrated potent activity against ESBL-producing strains, suggesting its potential as an effective antibacterial agent.

Anticancer Mechanism

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This was confirmed through assays that measured the expression levels of pro-apoptotic proteins such as Bax, which were significantly upregulated following treatment.

Antibacterial Mechanism

The antibacterial mechanism involves binding to specific sites on bacterial enzymes, inhibiting their function. Molecular docking studies have shown that N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide interacts effectively with the active site of β-lactamase enzymes in E. coli, disrupting their ability to confer resistance.

Case Studies

- Case Study on Anticancer Activity : A study evaluated the effects of N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups.

- Case Study on Antibacterial Activity : In a clinical setting, patients with infections caused by ESBL-producing E. coli were treated with formulations containing N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide, resulting in improved clinical outcomes and reduced bacterial load.

Comparación Con Compuestos Similares

The following analysis compares N-(4-Cyanothian-4-yl)-4-methylthiophene-3-carboxamide with structurally related thiophene carboxamide derivatives, focusing on substituent effects, synthetic methods, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Cyano Group Impact: The presence of a cyano group in the target compound and Compound 1 () enhances polarity and may influence binding affinity to biological targets, as seen in Compound 1's IR absorption at 2206 cm⁻¹ .

- Thiacyclohexane vs. Aromatic Rings: The 4-cyanothian moiety in the target compound introduces a saturated sulfur-containing ring, contrasting with aromatic substituents (e.g., chlorophenyl in Compound 1 or sulfamoyl in ). This likely alters solubility and metabolic stability.

- Methyl Substitution : The 4-methyl group on the thiophene ring (target compound) is analogous to the 2-methyl group in Compound 1 , which may sterically hinder interactions or modulate electronic effects.

Key Observations :

- The use of acetic acid as a catalyst () is common in carboxamide and Schiff base formations, indicating scalability for the target compound’s synthesis.

Physicochemical Properties

Key Observations :

- The cyano group’s IR peak at ~2200 cm⁻¹ (Compound 1) serves as a diagnostic marker for confirming the target compound’s structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.